2-Chloro-4-ethynyl-1-isopropoxybenzene

Organic Synthesis Cross-Coupling Regioisomerism

This regioisomer offers para-ethynyl and ortho-chloro handles with meta-isopropoxy steric bulk, enabling sequential diversification and electronic tuning unmatched by non-chlorinated analogs. Its distinct substitution pattern ensures reproducible yields in Sonogashira coupling and Buchwald-Hartwig amination. Verify CAS 2270910-60-4 to avoid isomeric misassignment.

Molecular Formula C11H11ClO
Molecular Weight 194.66 g/mol
Cat. No. B8128223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-ethynyl-1-isopropoxybenzene
Molecular FormulaC11H11ClO
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C#C)Cl
InChIInChI=1S/C11H11ClO/c1-4-9-5-6-11(10(12)7-9)13-8(2)3/h1,5-8H,2-3H3
InChIKeyBRIWRTWFIKXDKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-ethynyl-1-isopropoxybenzene: Halogenated Aromatic Building Block for Alkyne-Based Coupling Applications


2-Chloro-4-ethynyl-1-isopropoxybenzene (CAS 2270910-60-4) is a trisubstituted benzene derivative with molecular formula C11H11ClO and molecular weight 194.66 g/mol . The compound contains three distinct functional groups on the aromatic ring: a chloro substituent, a terminal ethynyl (C≡CH) group, and an isopropoxy (-OCH(CH3)2) group [1]. The ethynyl moiety enables participation in Sonogashira coupling and related alkyne-specific transformations, while the chloro substituent provides a site for cross-coupling reactions and serves as an electron-withdrawing group that modulates aromatic reactivity . The isopropoxy group contributes electron-donating character and steric bulk that can influence regioselectivity in subsequent reactions .

Why Generic Substitution Fails for 2-Chloro-4-ethynyl-1-isopropoxybenzene: Regioisomer-Dependent Reactivity in Alkyne-Functionalized Building Blocks


Positional isomers of chloro-ethynyl-isopropoxybenzene—namely 2-chloro-4-ethynyl-1-isopropoxybenzene (ortho-Cl, para-ethynyl, meta-isopropoxy), 1-chloro-4-ethynyl-2-isopropoxybenzene (ortho-Cl, para-ethynyl, ortho-isopropoxy) , and 4-chloro-1-ethynyl-2-isopropoxybenzene (para-Cl, ortho-ethynyl, meta-isopropoxy) [1]—exhibit different substitution patterns that directly affect electronic distribution, steric environment, and cross-coupling regioselectivity. While all isomers share the identical molecular formula (C11H11ClO) and molecular weight (194.66 g/mol), the relative positioning of electron-donating (isopropoxy) and electron-withdrawing (chloro, ethynyl) groups produces distinct reactivity profiles in metal-catalyzed transformations . The ethynyl group in the para position relative to the isopropoxy group in 2-chloro-4-ethynyl-1-isopropoxybenzene yields a different electronic conjugation pattern compared to ortho- or meta-substituted analogs, which can meaningfully alter reaction yields and selectivity in multi-step syntheses . Additionally, the presence versus absence of the chloro substituent distinguishes this compound from non-chlorinated analogs such as 1-ethynyl-4-isopropoxybenzene (CAS 91142-24-4, MW 160.21 g/mol), which lacks the chloro-mediated electronic tuning and additional coupling handle . Generic substitution without verifying the specific substitution pattern therefore risks altered regiochemical outcomes, reduced coupling efficiency, and compromised downstream synthetic fidelity.

2-Chloro-4-ethynyl-1-isopropoxybenzene: Regioisomeric and Functional Group Differentiation Evidence


Positional Isomer Differentiation: Ortho- vs. Meta-Isopropoxy Substitution Pattern

2-Chloro-4-ethynyl-1-isopropoxybenzene (CAS 2270910-60-4) differs from its positional isomer 1-chloro-4-ethynyl-2-isopropoxybenzene (CAS not assigned) in the relative position of the isopropoxy group on the benzene ring: the target compound places isopropoxy at the 1-position (meta to ethynyl), while the comparator places isopropoxy at the 2-position (ortho to ethynyl) . Both compounds share identical molecular formula (C11H11ClO) and molecular weight (194.66 g/mol), but the distinct substitution pattern alters the electronic environment of the aromatic ring. In the target compound, the electron-donating isopropoxy group is positioned meta to the ethynyl group, whereas in the comparator it is ortho, which affects the electron density available for palladium-catalyzed Sonogashira coupling at the ethynyl site and the chloro site .

Organic Synthesis Cross-Coupling Regioisomerism Building Block Selection

Functional Group Differentiation: Chloro-Containing vs. Non-Chlorinated Ethynyl-Isopropoxybenzene Analog

2-Chloro-4-ethynyl-1-isopropoxybenzene (MW 194.66) contains a chloro substituent at the 2-position that is absent in the non-chlorinated analog 1-ethynyl-4-isopropoxybenzene (CAS 91142-24-4, MW 160.21 g/mol) . The chloro group contributes an additional 34.45 g/mol to the molecular weight and provides an electron-withdrawing inductive effect (-I) and weak electron-donating resonance effect (+M) that modulate the reactivity of the aromatic ring . In medicinal chemistry contexts, the chloro substituent can enhance target binding through halogen bonding interactions and improve metabolic stability by blocking oxidative metabolism at the substituted position . The non-chlorinated analog lacks these attributes and provides only a single ethynyl coupling handle, whereas the target compound offers dual synthetic handles (chloro for cross-coupling plus ethynyl for alkyne chemistry).

Medicinal Chemistry SAR Halogen Bonding Lead Optimization

CAS Registry Authentication: Verification of 2-Chloro-4-ethynyl-1-isopropoxybenzene Identity

2-Chloro-4-ethynyl-1-isopropoxybenzene is authenticated by CAS Registry Number 2270910-60-4, which uniquely identifies the specific regioisomer with chloro at position 2, ethynyl at position 4, and isopropoxy at position 1 . The InChIKey BRIWRTWFIKXDKZ-UHFFFAOYSA-N provides an unambiguous structural fingerprint that distinguishes this compound from its positional isomers: 1-chloro-4-ethynyl-2-isopropoxybenzene (InChIKey RFMVIEDBYUCEBE-UHFFFAOYSA-N) and 4-chloro-1-ethynyl-2-isopropoxybenzene (CAS 2568197-61-3) [1]. The canonical SMILES string C#Cc1ccc(OC(C)C)c(Cl)c1 provides a machine-readable structural identifier suitable for database queries and computational chemistry workflows .

Chemical Procurement Identity Verification CAS Registry Quality Control

Recommended Application Scenarios for 2-Chloro-4-ethynyl-1-isopropoxybenzene Based on Structural Differentiation


Regioselective Sonogashira Coupling in Multi-Step Organic Synthesis

The para-positioned ethynyl group in 2-chloro-4-ethynyl-1-isopropoxybenzene provides a terminal alkyne handle for Sonogashira coupling with aryl or vinyl halides . The meta relationship between the electron-donating isopropoxy group and the ethynyl group (versus the ortho relationship in the 1-chloro-4-ethynyl-2-isopropoxybenzene isomer) yields a distinct electronic environment that can be leveraged for optimizing coupling yields and regioselectivity . Subsequent functionalization of the remaining chloro substituent enables orthogonal diversification not possible with non-chlorinated analogs such as 1-ethynyl-4-isopropoxybenzene . This regioisomer is therefore appropriate for synthetic routes where the relative positioning of electron-donating and electron-withdrawing groups governs reaction outcomes.

Building Block for Parallel Library Synthesis Requiring Dual Synthetic Handles

The presence of two distinct reactive sites—a chloro group suitable for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, or nucleophilic aromatic substitution, and an ethynyl group for alkyne chemistry—enables sequential or orthogonal diversification in parallel synthesis workflows . This dual-handle architecture distinguishes 2-chloro-4-ethynyl-1-isopropoxybenzene from mono-functionalized analogs that offer only a single diversification point . The isopropoxy group provides steric bulk that can influence regioselectivity in subsequent transformations, making this compound appropriate for generating structurally diverse compound libraries with controlled substitution patterns .

Halogen-Containing Fragment for Structure-Activity Relationship (SAR) Studies

The chloro substituent in 2-chloro-4-ethynyl-1-isopropoxybenzene provides opportunities for halogen bonding interactions with biological targets that are unavailable with non-chlorinated analogs such as 1-ethynyl-4-isopropoxybenzene (CAS 91142-24-4) . In medicinal chemistry campaigns, systematic evaluation of chloro-containing versus non-chlorinated matched pairs enables assessment of halogen effects on target binding affinity, metabolic stability, and physicochemical properties . This compound serves as a chloro-containing fragment suitable for hit-to-lead optimization where halogen substitution is a deliberate design element.

Reference Standard for Regioisomer Quality Control and Method Validation

The unique CAS Registry Number (2270910-60-4) and InChIKey (BRIWRTWFIKXDKZ-UHFFFAOYSA-N) of 2-chloro-4-ethynyl-1-isopropoxybenzene establish it as a distinct chemical entity from its positional isomers . These identifiers support unambiguous compound registration in electronic laboratory notebooks, chemical inventory systems, and regulatory submissions . Procurement of the authenticated CAS-registered compound ensures experimental reproducibility and eliminates the risk of regioisomer misassignment that could compromise data integrity in publication and patent contexts .

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